molecular formula C16H13F6NO B11098611 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B11098611
M. Wt: 349.27 g/mol
InChI Key: GUAQAAUEJQSNKZ-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 4-methylbenzoyl group and two trifluoromethyl groups attached to an azabicycloheptene framework. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-5-ene typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluoromethyl groups and the benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its distinct functional groups.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals, where the compound’s structure can be modified to enhance biological activity.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene exerts its effects involves interactions with specific molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene derivatives: These compounds share the same bicyclic framework but differ in the functional groups attached.

    Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups exhibit similar chemical properties, such as increased lipophilicity and stability.

    Benzoyl-substituted compounds: These compounds have a benzoyl group, which imparts specific reactivity and biological activity.

Uniqueness

The uniqueness of 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene lies in its combination of functional groups and bicyclic structure. This combination results in distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H13F6NO

Molecular Weight

349.27 g/mol

IUPAC Name

[3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C16H13F6NO/c1-9-2-4-10(5-3-9)13(24)23-12-7-6-11(8-12)14(23,15(17,18)19)16(20,21)22/h2-7,11-12H,8H2,1H3

InChI Key

GUAQAAUEJQSNKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3CC(C2(C(F)(F)F)C(F)(F)F)C=C3

Origin of Product

United States

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